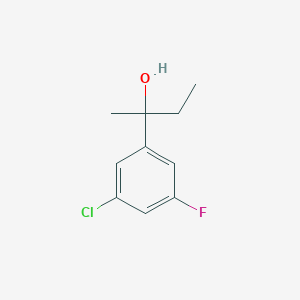

2-(3-Chloro-5-fluorophenyl)-2-butanol

Description

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-8(11)6-9(12)5-7/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCDFJKCTATKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC(=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of Grignard Reagent :

3-Chloro-5-fluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) under reflux to generate the Grignard reagent. -

Nucleophilic Addition :

The Grignard reagent reacts with butan-2-one at 0–5°C, followed by hydrolysis with dilute HCl to yield the alcohol.

Optimization Insights :

Reduction of 2-(3-Chloro-5-fluorophenyl)-2-butanone

Catalytic hydrogenation or hydride reduction of the corresponding ketone offers a direct route.

Sodium Borohydride (NaBH₄) Reduction

Catalytic Hydrogenation

-

Conditions :

Hydrogen gas (1–3 atm) with Raney nickel or palladium-on-carbon in methanol at 50°C. -

Advantages :

One-Pot Multi-Step Synthesis

A patent (US6664390B2) details a streamlined one-pot method combining chlorination, substitution, and coupling.

Key Steps:

-

Chlorination :

7-Fluoro-6-nitroquinazolin-4(3H)-one reacts with thionyl chloride (SOCl₂) and DMF to form the acid chloride intermediate. -

Substitution :

The chloride intermediate reacts with 3-chloro-4-fluoroaniline and 3-morpholin-4-yl-propan-1-ol in THF/tert-butanol, followed by potassium tert-butoxide-mediated coupling. -

Isolation :

Quenching with ice/ethanol/HCl yields the product with 95.5% purity.

Industrial Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Grignard Reaction | 70–85 | 90–95 | Lab-scale | Moisture sensitivity |

| Ketone Reduction | 80–88 | 92–95 | Moderate | Ketone precursor availability |

| One-Pot Synthesis | 95 | 98.5 | Industrial | Optimizing reaction conditions |

Industrial-Scale Production

The one-pot method is preferred for large-scale synthesis due to its efficiency and cost-effectiveness. Key parameters include:

-

Solvent Recycling : Toluene and THF are distilled and reused.

-

Catalyst : Potassium tert-butoxide enhances reaction kinetics.

-

Quality Control : In-line HPLC monitors intermediate purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: The major product is 2-(3-Chloro-5-fluorophenyl)-2-butanone.

Reduction: The major product is 2-(3-Chloro-5-fluorophenyl)butane.

Substitution: The products depend on the substituents introduced, such as 2-(3-Hydroxy-5-fluorophenyl)-2-butanol if chlorine is replaced by a hydroxyl group.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-2-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-fluorophenyl)-2-butanol exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Substitutions

2-(3-Chloro-5-fluorophenyl)acetic acid (CAS 202001-00-1)

- Molecular formula : C₈H₆ClFO₂

- Molecular weight : 188.58 g/mol

- Functional group : Carboxylic acid

- Key differences: The acetic acid backbone replaces the butanol chain, introducing a carboxylic acid group. This substitution increases polarity and water solubility compared to the alcohol derivative. The similarity score (0.86) suggests moderate structural overlap .

2-Chloro-5-fluorophenylacetic acid (CAS 177985-33-0)

- Molecular formula : C₈H₆ClFO₂

- Molecular weight : 188.58 g/mol

- Functional group : Carboxylic acid

- Key differences : While structurally similar (similarity score: 0.93), the chloro and fluoro substituents are positioned at the 2- and 5-positions on the phenyl ring, altering electronic effects and steric interactions compared to the 3-chloro-5-fluoro configuration .

4-(3-Chloro-5-fluorophenyl)benzaldehyde (BI-5045)

- Molecular formula : C₁₃H₈ClFO

- Molecular weight : 234.66 g/mol

- Functional group : Aldehyde

- Key differences : The aldehyde group replaces the alcohol, significantly altering reactivity (e.g., susceptibility to nucleophilic addition). The extended aromatic system (benzaldehyde core) may enhance π-π stacking interactions .

Alcohol Derivatives with Aromatic Substitutions

2-Phenyl-2-propanol

- Molecular formula : C₉H₁₂O

- Molecular weight : 136.19 g/mol

- Physical properties : Boiling point 202°C, melting point 32–34°C, density 0.973 g/cm³ .

- Key differences: The absence of halogen substituents reduces molecular weight and polarity. The branched isopropyl group may confer higher steric hindrance compared to the butanol chain .

2-Butanol (from pork volatile compounds)

- Molecular formula : C₄H₁₀O

- Molecular weight : 74.12 g/mol

- Key differences: A simple linear alcohol lacking aromatic or halogen substituents. Its lower molecular weight and non-aromatic structure result in higher volatility and lower lipophilicity .

Alkali Metal Salts and Deprotonated Forms

Potassium 2-methyl-2-butanolate (14–18% w/v in cyclohexane)

- Molecular formula : C₅H₉OK

- Molecular weight : 124.22 g/mol

- Key differences: The deprotonated alcohol (alkoxide) exhibits strong basicity and nucleophilicity, contrasting with the neutral 2-(3-chloro-5-fluorophenyl)-2-butanol. The cyclohexane solution enhances stability but limits aqueous solubility .

Comparative Data Table

Key Research Findings and Implications

- Solubility Trends: Carboxylic acid derivatives (e.g., phenylacetic acids) exhibit higher aqueous solubility than alcohols due to ionization, whereas halogenated alcohols like this compound are likely more lipophilic .

- Stereochemical Influence: The undefined stereocenter in this compound may lead to variability in biological activity or crystallization behavior, necessitating further stereoselective synthesis studies .

Biological Activity

2-(3-Chloro-5-fluorophenyl)-2-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF, with a molecular weight of 216.67 g/mol. The compound features a butanol moiety substituted with a chlorofluorophenyl group, which may influence its biological interactions and pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been studied for various applications, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, which could be beneficial in neurodegenerative conditions.

The mechanisms through which this compound exerts its biological effects involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding : It could act as a modulator for various receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : The compound might mitigate oxidative stress through antioxidant mechanisms.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where this compound can modulate inflammatory responses.

Neuroprotective Properties

Research published in the "Journal of Medicinal Chemistry" highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study reported that treatment with this compound led to decreased cell death and improved neuronal survival rates.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Chloro-4-fluorophenol | Antimicrobial | Enzyme inhibition |

| 4-Bromo-3-fluorophenol | Anti-inflammatory | Cytokine modulation |

| 2-(4-Chlorophenyl)-2-butanol | Neuroprotective | Antioxidant activity |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(3-Chloro-5-fluorophenyl)-2-butanol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the structure, focusing on the aromatic region (3-chloro-5-fluorophenyl group) and the butanol backbone. ¹⁹F NMR can resolve fluorine-specific shifts .

- Infrared Spectroscopy (IR) : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-Cl/C-F vibrations (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. Related compounds like 3-(3-Chloro-5-fluorophenyl)propanoic acid have been analyzed using similar techniques .

- X-ray Crystallography : If crystals are obtainable, SHELXL (for refinement) and ORTEP-3 (for graphical representation) can resolve stereochemistry and confirm bond angles/distances .

Q. What are the key considerations for synthesizing this compound in the laboratory?

- Methodological Answer :

- Intermediate Preparation : Start with 3-chloro-5-fluorophenyl ketone derivatives (e.g., via Friedel-Crafts acylation). Similar pathways are used for trifluoro-propanone analogs .

- Grignard Reaction : React the ketone with a Grignard reagent (e.g., ethyl magnesium bromide) to form the tertiary alcohol. Optimize stoichiometry and solvent (e.g., THF) to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via GC or HPLC, as seen in purity assessments for structurally related alcohols .

Q. How can the purity of this compound be determined experimentally?

- Methodological Answer :

- Chromatography : Employ GC-MS or HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards, as done for 2-phenyl-2-propanol derivatives .

- Melting Point Analysis : If solid, measure melting range (mp) and compare with literature values. Note: Discrepancies may indicate impurities or polymorphism.

- Elemental Analysis : Validate C, H, Cl, and F percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Grignard reactions?

- Methodological Answer :

- Temperature Control : Maintain sub-0°C conditions during ketone addition to prevent premature quenching.

- Catalyst Screening : Test Lewis acids (e.g., CeCl₃) to enhance electrophilicity of the ketone, as seen in trifluoromethyl ketone syntheses .

- Solvent Effects : Compare yields in polar aprotic (THF) vs. ethereal solvents. THF often improves reagent solubility and reaction homogeneity.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track ketone consumption and optimize reaction time .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Conformational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model rotamers of the butanol chain. Compare computed ¹H NMR shifts with experimental data to identify dominant conformers .

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to computational IR or NMR predictions, as solvent polarity can shift absorption bands or chemical shifts .

- Cross-Validation : Use X-ray crystallography (via SHELXL refinement ) to validate bond lengths/angles, resolving ambiguities in NOESY or COSY spectra.

Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/water mixtures may yield suitable crystals. For stubborn cases, use vapor diffusion or seeding techniques.

- Disorder Handling : If the butanol chain exhibits positional disorder, apply restraints in SHELXL refinement to model plausible conformations .

- Twinning : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine against twinned data .

- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve Cl/F positions unambiguously. ORTEP-3 can visualize thermal ellipsoids for error assessment .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.